molecular formula C₃₀H₅₀NO₇P B1147161 2-Docosahexaenoyl-sn-glycero-3-phosphocholine CAS No. 159407-32-6

2-Docosahexaenoyl-sn-glycero-3-phosphocholine

Cat. No.: B1147161
CAS No.: 159407-32-6
M. Wt: 567.69
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with docosahexaenoic acid. The reaction is catalyzed by enzymes such as lysophosphatidylcholine transacylase, which facilitates the transfer of docosahexaenoic acid to the glycerol backbone .

Industrial Production Methods: Industrial production of this compound can involve the extraction from natural sources, such as fish oils, followed by purification processes. Alternatively, it can be synthesized chemically through controlled esterification reactions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Docosahexaenoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . This activation can lead to anti-inflammatory and neuroprotective effects .

Properties

IUPAC Name

[(2S)-2-[(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)38-29(27-32)28-37-39(34,35)36-26-25-31(2,3)4/h13-24,29,32H,5-12,25-28H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+,24-23+/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTQOSPWXGHDNT-IYUZKTQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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